6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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Overview
Description
6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound that features a pyrrolo[2,3-c]pyridin-7-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s chemical properties.
Scientific Research Applications
6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives have similar structural features and biological activities.
Imidazole Containing Compounds: These compounds share a heterocyclic core and exhibit a wide range of biological activities.
Uniqueness
6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-1-(pyridin-3-ylmethyl)pyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c21-18-6-2-1-5-17(18)14-24-11-8-16-7-10-23(19(16)20(24)25)13-15-4-3-9-22-12-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRRKJBZKLKJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C(C2=O)N(C=C3)CC4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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